molecular formula C23H23BrN2O3S B7718932 2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,3-dimethylphenyl)acetamide

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B7718932
M. Wt: 487.4 g/mol
InChI Key: NSVCHFFGBVBITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that features a benzenesulfonyl group, a bromophenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the benzenesulfonyl chloride: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the bromophenyl group: This step involves the use of a bromophenyl derivative, such as 4-bromobenzyl bromide, which reacts with the intermediate formed in the first step.

    Coupling with the dimethylphenyl group: The final step involves coupling the intermediate with 2,3-dimethylaniline under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of sulfonyl and bromophenyl groups with biological molecules.

    Industrial Applications: The compound can be employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, while the bromophenyl group can participate in halogen bonding or other interactions. The dimethylphenyl group can influence the compound’s overall hydrophobicity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-bromobenzenesulfonamide: Similar in structure but lacks the dimethylphenyl group.

    N-(2,3-dimethylphenyl)acetamide: Lacks the benzenesulfonyl and bromophenyl groups.

    Benzenesulfonyl chloride: A simpler compound used as a starting material in the synthesis.

Uniqueness

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,3-dimethylphenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O3S/c1-17-7-6-10-22(18(17)2)25-23(27)16-26(15-19-11-13-20(24)14-12-19)30(28,29)21-8-4-3-5-9-21/h3-14H,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVCHFFGBVBITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.